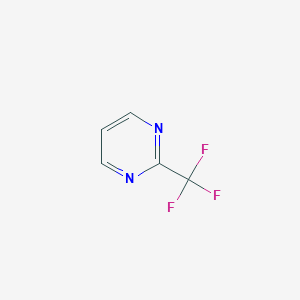

2-(トリフルオロメチル)ピリミジン

説明

Synthesis Analysis

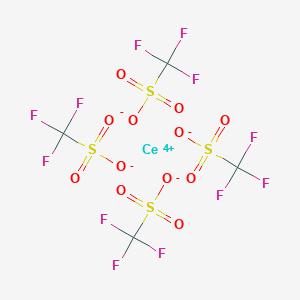

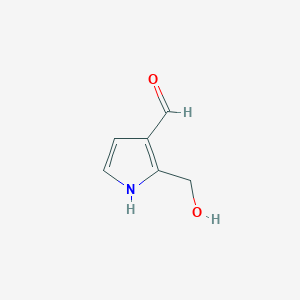

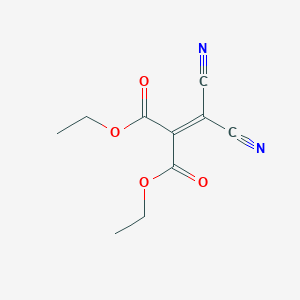

The synthesis of 2-(Trifluoromethyl)pyrimidine and its derivatives involves multiple strategies, including the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with aliphatic nitrile or benzonitrile, leading to pyrimidinediium bis(triflates), which can be deprotonated to yield the desired pyrimidines (Rahm & Maas, 1996). Other approaches involve the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole to produce novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles (Zanatta et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrimidine derivatives is characterized by significant differences in bond lengths, especially between mono- and diprotonated forms, as revealed by X-ray crystal structure determination (Rahm & Maas, 1996). Structural identification studies have also been conducted on pyrimidine derivatives formed from specific nucleoside reactions, providing insights into their complex molecular arrangements (Kriek & Westra, 1980).

Chemical Reactions and Properties

2-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, including one-pot syntheses leading to fluorinated 2-amino-pyrimidine-N-oxides and competing pathways in side-chain rearrangements (Buscemi et al., 2006). The reactivity and pathways depend significantly on the presence of the trifluoromethyl group, affecting product distribution.

Physical Properties Analysis

The physical properties of 2-(Trifluoromethyl)pyrimidine derivatives, such as solubility and crystalline structure, are influenced by their molecular configurations and substituents. The crystal structures and aromatic character of certain derivatives have been determined, providing valuable information on their stability and reactivity (Amaral et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)pyrimidine derivatives are diverse, with studies highlighting their potential as inhibitors of specific biological pathways (Palanki et al., 2000), as well as their roles in forming novel polyimides with unique thermal and optical properties (Madhra et al., 2002).

科学的研究の応用

1. ピリミジンおよび関連する複素環式化合物の合成 2-(トリフルオロメチル)ピリミジンは、ピリミジンおよび関連する複素環式化合物の合成において重要な役割を果たします . 2-トリフルオロメチル-1,3-ジアザブタジエンの環化反応に基づいて、2-トリフルオロメチルピリミジンを調製するための方法論が開発されました .

抗真菌特性

新規のトリフルオロメチルピリミジン誘導体は、Botryosphaeria dothidea、Phompsis sp.、Botrytis cinereal、Colletotrichum gloeosporioides、Pyricutaria oryzae、Sclerotinia sclerotiorumなどのさまざまな真菌に対して、in vitroで良好な抗真菌活性を示しました .

殺虫特性

これらの誘導体は、Mythimna separataとSpdoptera frugiperdaに対して中程度の殺虫活性を示しました .

抗がん特性

トリフルオロメチルピリミジン誘導体は、PC3、K562、Hela、A549に対して特定の抗がん活性を示しました .

化学置換の調査

2-クロロ-4-(トリフルオロメチル)ピリミジンは、リン脂質模倣固定化人工膜(IAM)クロマトグラフィー固定相を用いて、ピリミジンの界面相互作用に対する化学置換の影響を調査するために使用できます .

医薬品中間体

作用機序

Target of Action

It’s known that trifluoromethyl-containing compounds have broad applications in the pharmaceutical industry . For instance, some trifluoromethyl-containing compounds have shown antiproliferative activity against human tumor cell lines .

Mode of Action

The biological activities of trifluoromethyl-containing compounds are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can influence various biochemical processes, depending on their specific structures and targets .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its mild and functional group tolerant reaction conditions, and its use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Result of Action

Some trifluoromethyl-containing compounds have shown moderate antiproliferative activities against human tumor cell lines .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .

生化学分析

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrimidine derivatives have been found to exhibit antiproliferative activities against human tumor cell lines

Metabolic Pathways

Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, and interconversion of pyrimidine molecules

特性

IUPAC Name |

2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDJLAWUTBCDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554190 | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116470-67-8 | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116470-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

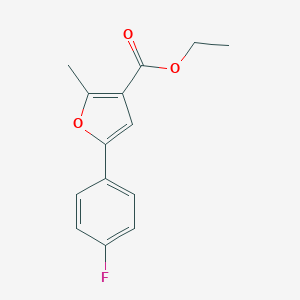

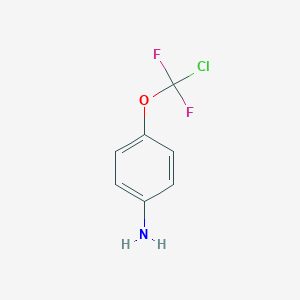

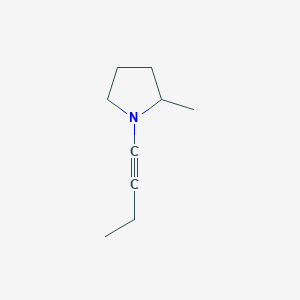

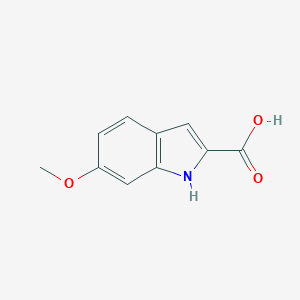

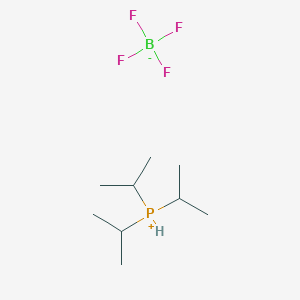

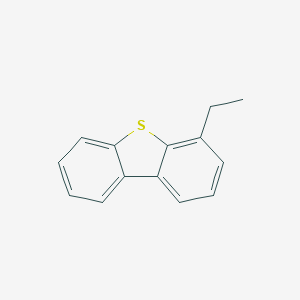

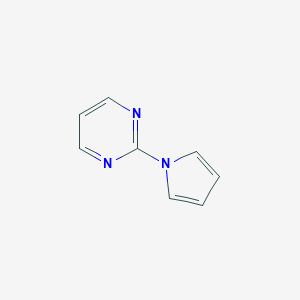

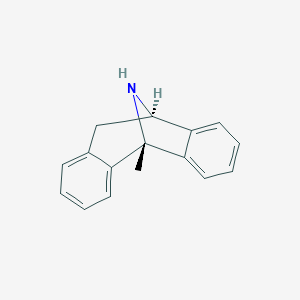

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

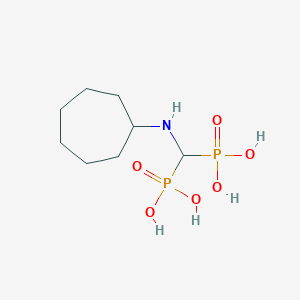

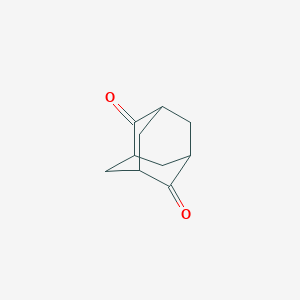

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)